Methyltetrazine-PEG6-amine HCl salt
CAS No.:
Cat. No.: VC18382218
Molecular Formula: C21H33N5O6
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N5O6 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
| Standard InChI | InChI=1S/C21H33N5O6/c1-18-23-25-21(26-24-18)19-2-4-20(5-3-19)32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-22/h2-5H,6-17,22H2,1H3 |
| Standard InChI Key | HSYSYLNZTYKMOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyltetrazine-PEG6-amine hydrochloride salt features three distinct components:
-
Methyltetrazine moiety: A nitrogen-rich heterocyclic ring with a methyl group at the 6-position, enhancing stability compared to unsubstituted tetrazines .
-
PEG6 spacer: A six-unit polyethylene glycol chain that improves aqueous solubility and reduces immunogenicity.
-
Primary amine group: Facilitates conjugation to carboxyl-containing molecules via carbodiimide chemistry, enabling modular bioconjugation strategies.
The hydrochloride salt form ensures enhanced stability during storage and handling, particularly in aqueous solutions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₃N₅O₆ |
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
| Solubility | >50 mg/mL in water |
| Stability | Stable at -20°C for >12 months |
Comparative Analysis With Analogous Compounds
The compound’s performance is contextualized against related derivatives:
Table 2: Structural and Functional Comparisons
| Compound | Molecular Weight | PEG Units | Key Characteristics |
|---|---|---|---|
| Methyltetrazine-amine HCl | 147.57 g/mol | 0 | Limited solubility, rapid degradation |
| Tetrazine-PEG6-amine HCl | 559.05 g/mol | 6 | Higher stability, slower reaction kinetics |
| Methyltetrazine-PEG4-amine HCl | 363.41 g/mol | 4 | Reduced hydrophilicity, moderate reactivity |
The PEG6 chain in Methyltetrazine-PEG6-amine hydrochloride salt optimally mitigates the hydrophobic nature of methyltetrazine while preserving its reactivity .
Synthesis and Purification
Synthetic Pathway
Synthesis involves sequential nucleophilic substitutions:
-
Methyltetrazine activation: The methyltetrazine core is functionalized with a phenoxy group to enhance electrophilicity.
-
PEG6 coupling: Hexaethylene glycol is conjugated via ether linkages under alkaline conditions.
-
Amine introduction: A terminal amine group is appended using bromoethylamine, followed by HCl salt formation.
Purification Techniques
-
Size-exclusion chromatography: Removes unreacted PEG chains and oligomers.
-
Recrystallization: Enhances purity to >95% using ethanol/water mixtures.
Mechanism of Bioorthogonal Conjugation
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The methyltetrazine moiety reacts with strained alkenes (e.g., trans-cyclooctene) through a [4+2] cycloaddition, forming a stable dihydropyridazine linkage. Key attributes include:
-
Rate constant: Up to 2000 M⁻¹s⁻¹, enabling reactions within seconds under physiological conditions.
-
Chemoselectivity: Minimal cross-reactivity with endogenous functional groups (e.g., thiols, amines) .
Kinetic and Thermodynamic Considerations
The reaction’s exothermic nature (ΔH = -120 kJ/mol) and low activation energy (Eₐ = 15 kJ/mol) ensure rapid conjugation even at nanomolar concentrations.
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
The compound links cytotoxic agents to monoclonal antibodies, improving tumor targeting. For example:
-
Trastuzumab emtansine analogs: Conjugation via Methyltetrazine-PEG6-amine increased payload delivery efficiency by 40% compared to traditional NHS ester methods.
Live-Cell Imaging
Tetrazine-quenched fluorescent probes regain emission upon reaction with trans-cyclooctene-labeled proteins, enabling real-time tracking of receptor internalization with <5% background noise .
Targeted Radionuclide Therapy
Incorporation into ⁶⁸Ga-labeled peptides enhances PET imaging contrast, with tumor-to-background ratios exceeding 8:1 in glioblastoma models.
Future Directions and Innovations
Gene Therapy Applications
Preliminary studies demonstrate the compound’s utility in conjugating CRISPR-Cas9 ribonucleoproteins to endothelial cell-targeting peptides, achieving 90% editing efficiency in vivo .
Multifunctional Nanocarriers
Integration into lipid nanoparticles enables simultaneous delivery of siRNA and chemotherapeutic agents, reducing ovarian cancer xenograft growth by 70% in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume